Indisulam is derived from the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide functional group. Its classification as an anticancer agent stems from its mechanism of action that involves modulation of transcriptional regulation pathways and interference with cell cycle progression.
Indisulam has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using molecular modeling software, which provides insights into its binding interactions with target proteins.
The mechanism of action of indisulam involves:
Data from studies indicate that indisulam treatment results in significant downregulation of RBM39, with downstream effects on numerous splicing-related transcripts.
Indisulam exhibits several notable physical and chemical properties:
These properties are crucial for formulating indisulam for therapeutic use.
Indisulam has been primarily investigated for its applications in cancer therapy. Key areas include:
Indisulam functions as a "molecular glue" that induces a conformational change in the substrate receptor DCAF15, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). Structural analyses reveal that indisulam occupies a shallow hydrophobic pocket at the interface of the N-terminal and C-terminal domains of DCAF15. This binding modifies the protein surface, creating a novel interface complementary to the α-helical RRM2 domain of RBM39 [2] [7]. Key molecular interactions include:
The induced fit mechanism results in high-affinity ternary complex formation (CRL4DCAF15-indisulam-RBM39) with a dissociation constant (Kd) in the nanomolar range. Structural studies confirm that both indisulam and its derivative E7820 employ identical mechanisms for ternary complex assembly [7]. This complex serves as the essential scaffold for subsequent ubiquitination.
Table 1: Key Interactions in the CRL4DCAF15-Indisulam-RBM39 Ternary Complex
Component | Interaction Type | Residues Involved | Functional Significance |
---|---|---|---|
Indisulam-DCAF15 | Hydrogen bonding | Sulfonamide group - TyrDCAF15 | Anchors compound position |
Indisulam-DCAF15 | Hydrophobic packing | Indole ring - LeuDCAF15 | Stabilizes binding interface |
DCAF15-RBM39 | Electrostatic | ArgDCAF15 - AspRBM39 | Enhances affinity post-indisulam binding |
RBM39 RRM2-DCAF15 | Helix-groove fit | α-helix (RRM2) - Modified DCAF15 surface | Enables neo-interface formation |
Following ternary complex formation, RBM39 undergoes polyubiquitination at specific lysine residues (e.g., Lys283, Lys317) via the E2 ubiquitin-conjugating enzyme recruited by CRL4. This process exhibits distinct kinetic properties:
Proteasome dependence is demonstrated by rescue of RBM39 degradation upon co-treatment with inhibitors like bortezomib [1]. Degradation triggers two primary downstream consequences:
Table 2: Kinetic Profile of Indisulam-Induced RBM39 Degradation and Functional Consequences
Parameter | Sensitive Cells (e.g., Neuroblastoma) | Resistant Cells (e.g., SUM159) | Measurement Method |
---|---|---|---|
RBM39 Half-life | ~1.5 hours | >24 hours | Western blot / MS quantification |
Degradation Onset | 2 hours | No degradation | Time-course proteomics |
Splicing Errors (24h) | >3,000 mis-splicing events | Baseline levels | RNA-seq / SpliceFisher |
Apoptosis Induction | >40% caspase activation at 48h | <5% caspase activation | Caspase 3/7 assay |
Metabolic Perturbation | 85% reduction in TCA cycle intermediates | No significant change | LC-MS metabolomics |
DCAF15 expression is the primary determinant of cellular response to indisulam. Quantitative analysis shows:
Mechanistically, DCAF15 knockout completely abolishes RBM39 degradation and splicing defects even at high indisulam concentrations (10 μM), confirming its essential role as the E3 ligase adaptor [1] [6]. Lineage-specific vulnerabilities include:
Resistance mechanisms include:
Table 3: DCAF15 Expression and Therapeutic Response Across Cancer Lineages
Cancer Type | DCAF15 Expression Level | Indisulam IC50 (nM) | Key Vulnerable Targets |
---|---|---|---|
Neuroblastoma (MYCN-amplified) | High (++++) | 50-100 | Cell cycle (CDK4), metabolism (TYMS) |
T-ALL | High (++++) | 60-150 | THOC1 splicing, cell cycle regulators |
AMKL | High (++++) | 70-180 | ZMYND8 splicing, apoptosis genes |
Cervical Cancer | Moderate (++) | 500-1000 | p73 isoforms, mitochondrial proteins |
Pancreatic Cancer | Low (+) | >5000 | None identified |
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